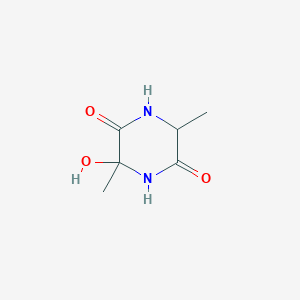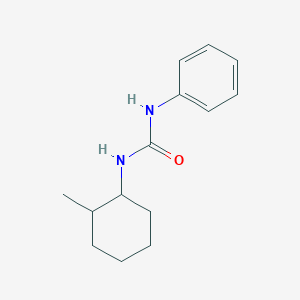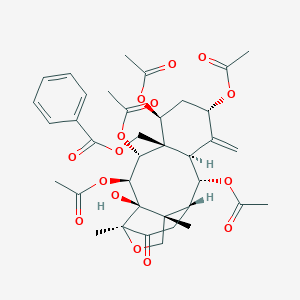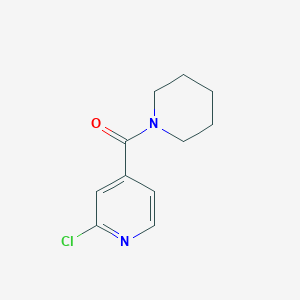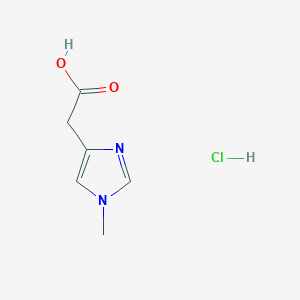![molecular formula C9H18O2 B161575 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) CAS No. 134175-90-9](/img/structure/B161575.png)
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as IBA, this compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of IBA is not fully understood, but it is believed to involve the activation of specific receptors in cells that promote cell growth and differentiation. IBA is also thought to interact with enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Efectos Bioquímicos Y Fisiológicos
IBA has been found to have various biochemical and physiological effects, including the promotion of cell growth and differentiation, the inhibition of cancer cell growth, and the stimulation of root formation in plants. IBA has also been found to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IBA in lab experiments is its low toxicity, which makes it safe to handle and use. IBA is also relatively inexpensive and easy to synthesize. However, one limitation of using IBA in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for research on IBA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in nanotechnology and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBA and to determine its safety and efficacy for use in medicine and agriculture.
Conclusion:
In conclusion, IBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. While there is still much to be learned about IBA, its potential for use in medicine, agriculture, and materials science makes it an exciting area of research for scientists and researchers alike.
Métodos De Síntesis
IBA can be synthesized using various methods, including the reaction of epichlorohydrin with isobutanol in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of epichlorohydrin with isobutanol in the presence of an acid catalyst such as hydrochloric acid. The product obtained from both methods is IBA, which can be purified using different techniques such as distillation and chromatography.
Aplicaciones Científicas De Investigación
IBA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, IBA is used as a plant growth regulator to promote root formation in cuttings and to stimulate the growth of lateral roots. In medicine, IBA has been studied for its potential anti-cancer properties and has been found to inhibit the growth of cancer cells. In materials science, IBA has been used as a crosslinking agent for the synthesis of polymers.
Propiedades
Número CAS |
134175-90-9 |
|---|---|
Nombre del producto |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9+/m1/s1 |
Clave InChI |
NQKUHMCAOBVHQC-VGMNWLOBSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@@H](O1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(O1)C(C(C)C)O |
SMILES canónico |
CC(C)C1C(O1)C(C(C)C)O |
Sinónimos |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
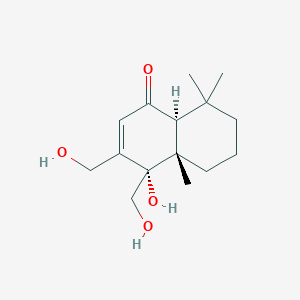
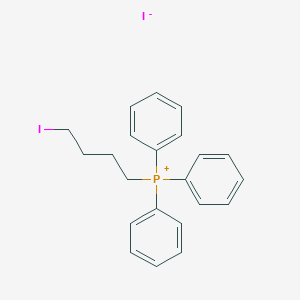
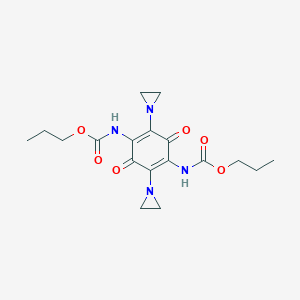
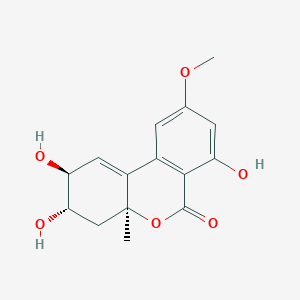
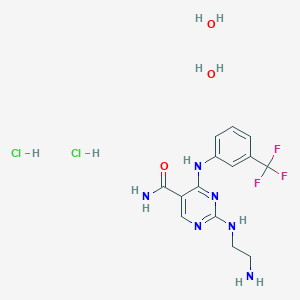

![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
